molecular formula C15H19NO2 B3803297 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol

2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol

Cat. No.: B3803297
M. Wt: 245.32 g/mol
InChI Key: XVINFYMFJLDLRB-UHFFFAOYSA-N
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Description

2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol is an organic compound that features a furan ring, a benzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol typically involves the reaction of 2-furylmethylamine with 2-methylbenzyl chloride in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions generally include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: 2-[(2-furylmethyl)(2-methylbenzyl)amino]acetone

    Reduction: 2-[(tetrahydrofurylmethyl)(2-methylbenzyl)amino]ethanol

    Substitution: N-alkyl or N-acyl derivatives of this compound

Scientific Research Applications

2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and amino group allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-furylmethyl)(2-methylbenzyl)amino]acetone
  • 2-[(tetrahydrofurylmethyl)(2-methylbenzyl)amino]ethanol
  • N-alkyl or N-acyl derivatives of 2-[(2-furylmethyl)(2-methylbenzyl)amino]ethanol

Uniqueness

This compound is unique due to its combination of a furan ring, a benzyl group, and an ethanolamine moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

2-[furan-2-ylmethyl-[(2-methylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-13-5-2-3-6-14(13)11-16(8-9-17)12-15-7-4-10-18-15/h2-7,10,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVINFYMFJLDLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCO)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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